

I-OMe-Tyrphostin AG 538: A Technical Guide to its Inhibition of PI5P4K α

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Compound of Interest

Compound Name: I-OMe-Tyrphostin AG 538

Cat. No.: B1234568

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Abstract

I-OMe-Tyrphostin AG 538, a derivative of Tyrphostin AG 538, has emerged as a valuable tool for studying cellular signaling pathways due to its inhibitory activity against key enzymes. This technical guide provides an in-depth overview of **I-OMe-Tyrphostin AG 538**'s role as an inhibitor of Phosphatidylinositol-5-Phosphate 4-Kinase Alpha (PI5P4K α), a critical enzyme in phosphoinositide metabolism. This document details its mechanism of action, its effects on downstream signaling cascades, and provides structured quantitative data and detailed experimental protocols for its use in research settings.

Introduction to PI5P4K α and I-OMe-Tyrphostin AG 538

Phosphatidylinositol-5-phosphate 4-kinase alpha (PI5P4K α) is a lipid kinase that catalyzes the phosphorylation of phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂).^[1] This process is crucial for the regulation of various cellular functions, including signal transduction, membrane trafficking, and cytoskeletal organization. Dysregulation of PI5P4K α activity has been implicated in several diseases, including cancer, making it an attractive target for therapeutic intervention.

I-OMe-Tyrphostin AG 538 is a synthetic, cell-permeable compound that has been identified as a potent inhibitor of PI5P4K α . It is an ATP-competitive inhibitor, meaning it competes with adenosine triphosphate (ATP) for binding to the kinase's active site.[\[2\]](#)[\[3\]](#)[\[4\]](#) In addition to its activity against PI5P4K α , **I-OMe-Tyrphostin AG 538** is also known to inhibit the Insulin-like Growth Factor 1 Receptor (IGF-1R), a receptor tyrosine kinase involved in cell growth and proliferation.[\[2\]](#)[\[5\]](#)

Quantitative Data: Inhibitory Potency

The inhibitory activity of **I-OMe-Tyrphostin AG 538** has been quantified against its primary targets. The half-maximal inhibitory concentration (IC₅₀) values provide a measure of the compound's potency.

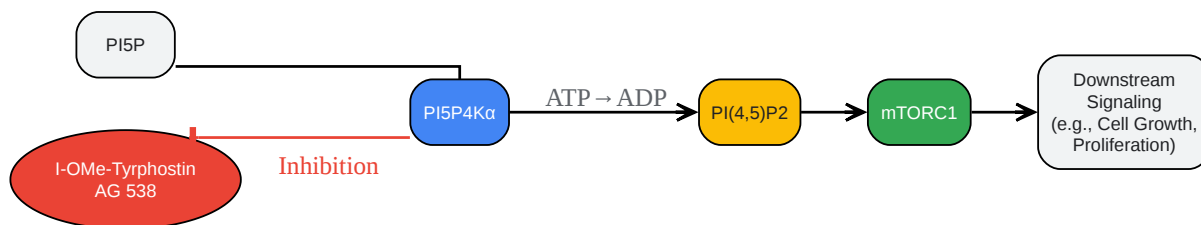
Target Kinase	IC ₅₀ Value	Inhibition Type	Reference
PI5P4K α	1 μ M	ATP-competitive	[2] [3] [4]
IGF-1R	3.4 μ M	Substrate-competitive	[6]

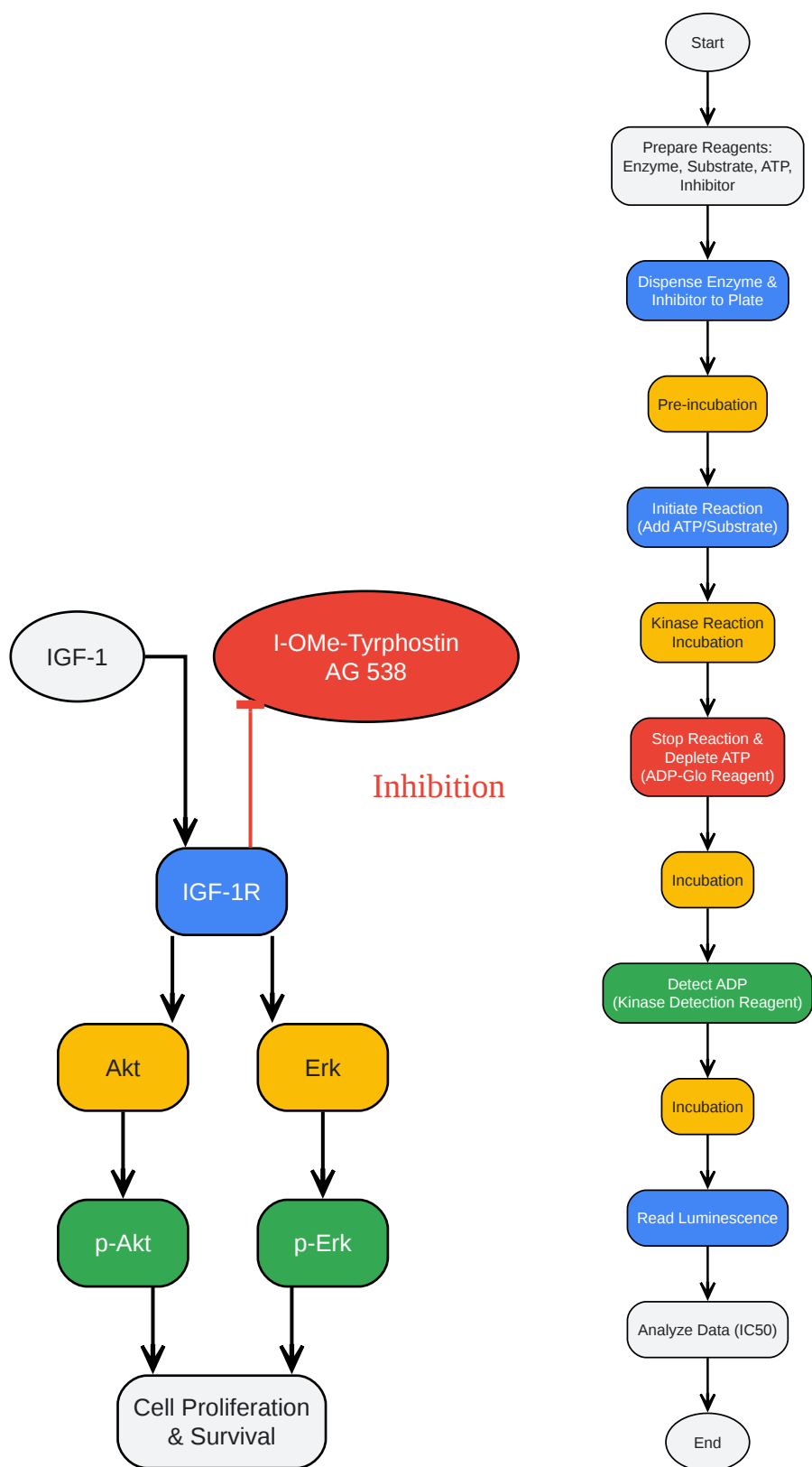
Signaling Pathways Affected by I-OMe-Tyrphostin AG 538

The inhibitory action of **I-OMe-Tyrphostin AG 538** on PI5P4K α and IGF-1R disrupts key signaling pathways that regulate cell survival, proliferation, and metabolism.

The PI5P4K α Signaling Pathway

PI5P4K α plays a crucial role in the phosphoinositide signaling pathway, which is interconnected with other major signaling networks, including the mTOR pathway. Inhibition of PI5P4K α by **I-OMe-Tyrphostin AG 538** leads to a decrease in the production of PI(4,5)P₂, a critical second messenger. This can impact downstream signaling events that are dependent on PI(4,5)P₂ levels.





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